molecular formula C7H12F3NO3 B2669332 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate CAS No. 1251924-72-7

2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate

Cat. No.: B2669332
CAS No.: 1251924-72-7
M. Wt: 215.172
InChI Key: QLVBBWUJIHKRAX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate is a carbamate derivative characterized by a trifluoroethyl group and a methoxy-substituted propan-2-ylamine moiety. The compound’s trifluoroethyl group is notable for its electron-withdrawing effects, which influence stability and reactivity, as seen in analogous fluorinated pharmaceuticals .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3/c1-5(3-13-2)11-6(12)14-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVBBWUJIHKRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The carbamate linkage is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(1-Cyclopropylethyl)carbamate

  • Structural Differences : Replaces the methoxypropan-2-yl group with a cyclopropylethyl substituent.
  • Properties: Molecular Weight: 211.18 g/mol (vs. target compound’s inferred ~209–215 g/mol range) . Polarity: Cyclopropane’s non-polar nature may reduce solubility in polar solvents compared to the methoxy group in the target compound.

tert-Butyl 2,2,2-Trifluoroacetyl((1R,2S)-1-(1-(4-Fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-Methoxyphenyl)propan-2-yl)carbamate

  • Structural Differences : Incorporates a tert-butyl carbamate protecting group and a complex indazole-methoxyphenyl backbone.
  • Properties: Synthetic Utility: The tert-butyl group enhances steric protection during synthesis, contrasting with the target compound’s simpler carbamate structure .

Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)amino]ethyl]carbamate

  • Structural Differences : Features a benzyl (phenylmethyl) carbamate group and a ketone-linked trifluoroethylamine.
  • Properties :
    • Reactivity : The ketone moiety introduces a site for nucleophilic attack, unlike the target compound’s stable carbamate linkage.
    • Applications : Serves as an intermediate in multi-step syntheses, highlighting divergent synthetic pathways compared to the target compound’s direct carbamate formation .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends Metabolic Stability
2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate ~209–215 (inferred) Trifluoroethyl, methoxypropan-2-yl Moderate (polar solvents) Moderate
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate 211.18 Trifluoroethyl, cyclopropylethyl Low (non-polar solvents) High
tert-Butyl trifluoroacetyl-carbamate derivative >400 (estimated) tert-Butyl, trifluoroacetyl Low (steric hindrance) High
Phenylmethyl trifluoroethyl carbamate ~300 (estimated) Benzyl, ketone, trifluoroethyl Variable (depends on phase) Low

Key Research Findings

Fluorine Effects : The trifluoroethyl group in the target compound enhances metabolic stability and reduces basicity of adjacent amines, a trend observed in fluorinated pharmaceuticals .

Synthetic Strategies : Carbamate formation using NHS-activated carbonates (e.g., 2,5-dioxopyrrolidin-1-yl derivatives) is a common method for analogous compounds, though protecting groups (e.g., tert-butyl, benzyl) vary significantly .

Structural-Activity Relationships (SAR) :

  • Methoxy groups improve solubility but may increase susceptibility to oxidative metabolism compared to cyclopropane .
  • Bulkier substituents (e.g., tert-butyl) hinder enzymatic degradation but complicate synthesis .

Biological Activity

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C7H12F3NO3. It features a trifluoroethyl group and a carbamate linkage, which contribute to its unique chemical properties and potential biological activities. This compound is primarily utilized in research and industrial applications, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C7H12F3NO3
Molecular Weight 201.17 g/mol
Appearance White powder
Solubility Soluble in organic solvents
Storage Conditions Room temperature

Synthesis

The synthesis of this compound typically involves the reaction between 2,2,2-trifluoroethanol and isocyanates or carbamoyl chlorides. The reaction is conducted under controlled conditions using a base such as triethylamine to neutralize byproducts. Purification methods include distillation and chromatography to achieve the desired product purity.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The trifluoroethyl group enhances its lipophilicity, facilitating penetration through biological membranes. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Research Findings

Recent studies have explored the following aspects of this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting applications in drug development.
  • Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties against certain bacterial strains.
  • Toxicological Studies : Toxicity assessments have been conducted to evaluate safety profiles for potential therapeutic use.

Case Studies

  • Enzyme Interaction Study :
    • A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated a significant reduction in enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Antimicrobial Efficacy :
    • In vitro tests assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
  • Toxicity Evaluation :
    • Acute toxicity studies were performed on laboratory animals to determine LD50 values. The findings suggested moderate toxicity levels, necessitating further investigation into safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via carbamate-protecting group strategies. For example, tert-butyl carbamate (Boc) or benzyl carbamate intermediates are commonly employed to protect the amine group during coupling reactions . Key intermediates include phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which is purified via column chromatography and characterized using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Reaction yields and purity are optimized by controlling stoichiometric ratios (e.g., 1.2:1 amine-to-activating agent) and using anhydrous solvents like dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this carbamate’s structural and functional groups?

  • Methodological Answer :

  • FT-IR : Confirms carbamate C=O stretching vibrations (~1680–1720 cm1^{-1}) and N-H bending (~1530 cm1^{-1}).
  • NMR : 19^{19}F NMR identifies trifluoroethyl group environments (δ -60 to -75 ppm), while 1^1H NMR resolves methoxypropan-2-yl methyl protons (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Resolves solid-state conformation, as demonstrated for structurally similar carbamates (e.g., 1-methoxy-2-methylpropan-2-aminium trifluoroacetate, CCDC 778765) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability under nucleophilic or hydrolytic conditions?

  • Methodological Answer : The electron-withdrawing trifluoroethyl group enhances resistance to hydrolysis compared to non-fluorinated carbamates. Stability studies in aqueous buffers (pH 7.4, 37°C) show <10% degradation over 24 hours. Degradation pathways are analyzed via LC-MS, identifying trifluoroethanol and urea derivatives as primary byproducts .

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of this carbamate?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers with resolution factors >1.5. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, achieving >98% enantiomeric excess (ee) .

Q. How do solid-state forms (polymorphs, salts) affect bioavailability or catalytic activity?

  • Methodological Answer : Polymorph screening via solvent evaporation or slurry crystallization identifies forms with varying dissolution rates. For example, a hydrochloride salt (mp 287.5–293.5°C) exhibits 30% higher aqueous solubility than the free base, critical for in vitro bioactivity assays .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like acetylcholinesterase. The trifluoroethyl group’s hydrophobic interactions and methoxypropan-2-yl’s steric effects are quantified via binding energy calculations (ΔG < -8 kcal/mol indicates high affinity) .

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